1,3,5-Trimethylcyclohexane

Description

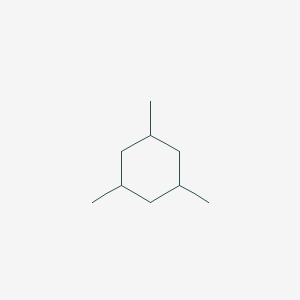

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNRTOSCFYDTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862763, DTXSID801025627, DTXSID901025632 | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pungent acrid odor; [Chem Service MSDS] | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1839-63-0, 1795-26-2, 1795-27-3 | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1839-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001839630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,trans-5-Trimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,cis-5-Trimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-trimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3,5-Trimethylcyclohexane structure and bonding

An In-Depth Technical Guide to the Structure and Bonding of 1,3,5-Trimethylcyclohexane

Introduction: Beyond the Flat Hexagon

For professionals in drug development and organic synthesis, a molecule's three-dimensional structure is not a trivial detail; it is the primary determinant of its function, reactivity, and interaction with biological systems. While often depicted as a simple planar hexagon, cyclohexane and its derivatives exist as a dynamic equilibrium of puckered, three-dimensional conformations. Understanding these structures is paramount. This guide provides a detailed exploration of this compound, a classic model for dissecting the principles of stereoisomerism and conformational analysis in substituted alicyclic systems. We will move beyond static representations to analyze the energetic landscape that dictates molecular preference, offering field-proven insights into why certain structures are favored and how these preferences can be experimentally verified.

The Stereoisomers of this compound

The substitution pattern of this compound gives rise to geometric isomerism. Unlike molecules with chiral centers, it does not exhibit optical isomerism.[1][2] Instead, the spatial arrangement of the methyl groups relative to the plane of the ring defines two distinct, non-interconvertible stereoisomers:

-

cis-1,3,5-Trimethylcyclohexane ((1α,3α,5α)-1,3,5-trimethylcyclohexane): All three methyl groups are on the same face of the cyclohexane ring.

-

trans-1,3,5-Trimethylcyclohexane ((1α,3α,5β)-1,3,5-trimethylcyclohexane): One methyl group is on the opposite face of the ring relative to the other two.

These two isomers have different physical properties and, as we will explore, vastly different conformational energies and stabilities.

Conformational Analysis: The Primacy of the Chair Conformation

To minimize both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds), the cyclohexane ring adopts a puckered "chair" conformation.[3] This chair structure can undergo a rapid interconversion process known as a "ring flip," which exchanges the two primary types of substituent positions: axial and equatorial.[4][5]

-

Axial positions: Bonds are parallel to the principal C3 symmetry axis of the ring.

-

Equatorial positions: Bonds point out from the "equator" of the ring.

A ring flip converts all axial positions to equatorial and vice versa.[6] While the two chair forms of unsubstituted cyclohexane are identical in energy, this is not the case for substituted derivatives like this compound.[7]

Figure 1: The cyclohexane ring flip interconverts axial (ax) and equatorial (eq) positions.

Energetic Analysis of cis-1,3,5-Trimethylcyclohexane

The cis isomer provides a stark illustration of conformational preference. A ring flip interconverts two distinct chair conformations: one with all three methyl groups in equatorial positions and one with all three in axial positions.

-

Diequatorial/Diequatorial/Diequatorial (e,e,e) Conformer: In this arrangement, all bulky methyl groups occupy the sterically unhindered equatorial positions, pointing away from the ring. This conformation is highly stable.

-

Diaxial/Diaxial/Diaxial (a,a,a) Conformer: Here, all three methyl groups are forced into the sterically crowded axial positions. Each axial methyl group experiences severe repulsive steric strain with the two other axial substituents on the same face of the ring. This is known as 1,3-diaxial interaction .[8][9]

This steric strain is energetically equivalent to two gauche-butane interactions for each axial methyl group.[10][11] The energetic cost of placing a single methyl group in an axial position, known as its A-value , is approximately 1.74 kcal/mol (7.3 kJ/mol).[12][13]

For the tri-axial conformer of cis-1,3,5-trimethylcyclohexane, the total steric strain is substantial. Each of the three axial methyl groups experiences 1,3-diaxial interactions with the other two axial methyl groups. This creates an extremely high-energy, unstable conformation. Consequently, the equilibrium lies overwhelmingly in favor of the tri-equatorial conformer, which is essentially free of this strain.

Figure 3: The two degenerate chair conformers of trans-1,3,5-trimethylcyclohexane.

Comparative Stability: cis vs. trans

By comparing the most stable conformer of each isomer, we can definitively determine their relative thermodynamic stability.

| Isomer | Most Stable Conformation | Strain Energy (kcal/mol) | Relative Stability |

| cis-1,3,5-Trimethylcyclohexane | All Equatorial (e,e,e) | ~ 0 | More Stable |

| trans-1,3,5-Trimethylcyclohexane | One Axial, Two Equatorial (a,e,e) | ~ 1.74 | Less Stable |

The cis isomer is more stable than the trans isomer by approximately 1.74 kcal/mol because it can adopt a conformation that places all bulky methyl groups in the favorable equatorial positions, thus avoiding any significant 1,3-diaxial interactions. [14]The trans isomer is perpetually locked in a state with one axial methyl group, introducing inherent steric strain.

Figure 4: Relative energy diagram of this compound conformers.

Experimental Verification and Protocols

Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To distinguish between cis and trans isomers of this compound and confirm the conformational preferences.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

cis Isomer Prediction: Due to the high symmetry of the dominant (e,e,e) conformation (which has a C₃ axis), all three methyl groups are chemically equivalent, as are the three methine carbons (C1, C3, C5) and the three methylene carbons (C2, C4, C6). This should result in a very simple spectrum with only three distinct carbon signals.

-

trans Isomer Prediction: The (a,e,e) conformation lacks this high degree of symmetry. The three methyl groups are in different chemical environments (one axial, two equatorial), as are the ring carbons. This will result in a more complex spectrum with significantly more than three signals (up to 9 signals are theoretically possible).

-

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

-

cis Isomer Prediction: The high symmetry will again lead to a simpler spectrum. One signal would be expected for the 9 protons of the three equivalent methyl groups.

-

trans Isomer Prediction: The lower symmetry will result in multiple, distinct signals for the methyl groups and the ring protons, leading to a more complex spectrum.

-

-

Data Analysis: Compare the number of signals in the acquired spectra to the predictions. The isomer yielding the simple, three-signal ¹³C spectrum can be confidently assigned as the cis isomer. [15]

Infrared (IR) Spectroscopy

While less definitive than NMR for distinguishing these specific isomers, IR spectroscopy provides corroborating evidence of the molecule's structure.

Methodology:

-

Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: Obtain the spectrum using an FTIR spectrometer.

-

Analysis: The spectrum will be dominated by strong C-H stretching absorbances just below 3000 cm⁻¹ and C-H bending vibrations in the 1470-1365 cm⁻¹ region, characteristic of a saturated aliphatic hydrocarbon. [16][17]While subtle differences in the fingerprint region (< 1500 cm⁻¹) exist between the isomers, unambiguous assignment based on IR alone is not recommended without authentic reference spectra.

Conclusion

The case of this compound serves as a powerful model for understanding the core principles of conformational analysis. The thermodynamic stability of its stereoisomers is dictated entirely by the ability to minimize steric strain, specifically the highly unfavorable 1,3-diaxial interactions. The cis isomer, which can adopt a strain-free tri-equatorial chair conformation, is demonstrably more stable than the trans isomer, which cannot avoid placing one methyl group in a strained axial position. These structural hypotheses, grounded in the principles of steric hindrance, are readily verifiable through standard spectroscopic protocols, providing a self-validating system for analysis that is crucial for rational molecular design and drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 35364, this compound. PubChem. [Link]

-

Kevin Revell (2012). Cyclohexane Ring Systems - Draw most stable conformer 001. YouTube. [Link]

-

Various Authors (2017). Which of these two this compound isomers is more stable?. Quora. [Link]

-

LibreTexts (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

-

Various Authors (2022). Number of stereoisomers of this compound. Chemistry Stack Exchange. [Link]

-

Lumen Learning (n.d.). Monosubstituted Cylcohexanes. MCC Organic Chemistry. [Link]

-

Khan Academy (n.d.). Monosubstituted cyclohexane. Khan Academy. [Link]

-

Graham, D. W., & Schleyer, P. V. R. (1970). Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid. The Journal of Organic Chemistry, 35(5), 1545–1548. [Link]

-

NIST (n.d.). Cyclohexane, 1,3,5-trimethyl-. NIST Chemistry WebBook. [Link]

-

LibreTexts (2015). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. [Link]

-

Wikipedia (n.d.). A value. Wikipedia. [Link]

-

James Ashenhurst (2014). The Cyclohexane Chair Flip – Energy Diagram. Master Organic Chemistry. [Link]

-

Chemistry Steps (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Chemistry Steps. [Link]

-

James Ashenhurst (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

-

Unacademy (2022). Gauche-butane interaction in cis- and trans-methyldecalins. YouTube. [Link]

-

Wikipedia (n.d.). Ring flip. Wikipedia. [Link]

-

OC Lectures (2021). Lec6 - 1,3 Diaxial Interactions in Substituted Cyclohexanes. YouTube. [Link]

-

Leah4sci (2017). Cyclohexane Ring Flip and Boat Conformation. YouTube. [Link]

-

LibreTexts (2021). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. [Link]

-

LibreTexts (2020). 4.7: Cyclohexane Conformations. Chemistry LibreTexts. [Link]

-

James Ashenhurst (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

-

Wiley (n.d.). This compound. SpectraBase. [Link]

-

Wikipedia (n.d.). Methylcyclohexane. Wikipedia. [Link]

-

ChemGuy (2011). The Cyclohexane Ring-Flip - A Minimum Energy Pathway. YouTube. [Link]

-

Brainly.in (2020). How many NMR signals are shown by 1,3,5-trimethyl cyclohexane. Brainly.in. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ring flip - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. A value - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. quora.com [quora.com]

- 15. brainly.in [brainly.in]

- 16. This compound | C9H18 | CID 35364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Cyclohexane, 1,3,5-trimethyl- [webbook.nist.gov]

cis and trans isomers of 1,3,5-Trimethylcyclohexane explained

An In-Depth Technical Guide to the Cis and Trans Isomers of 1,3,5-Trimethylcyclohexane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the stereoisomerism of this compound, focusing on the structural and energetic distinctions between its cis and trans isomers. As a fundamental molecule in stereochemical studies, its analysis offers critical insights into the principles of conformational analysis, steric hindrance, and thermodynamic stability in substituted cycloalkanes. This document is intended for researchers, scientists, and drug development professionals who leverage these principles in molecular design and analysis. We will delve into the conformational equilibria, the energetic penalties associated with axial substituents, and the spectroscopic techniques used for empirical differentiation.

Foundational Principles: Stereoisomerism in the Cyclohexane Scaffold

The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered, three-dimensional "chair" conformation to minimize both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering adjacent C-H bonds). This chair conformation possesses two distinct types of substituent positions:

-

Axial (a): Six bonds oriented parallel to the principal C3 axis of the ring, alternating "up" and "down".

-

Equatorial (e): Six bonds oriented approximately perpendicular to the C3 axis, pointing out from the "equator" of the ring.

A crucial dynamic feature of the cyclohexane ring is the "ring flip," a rapid interconversion between two chair conformations. During this process, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane, these two chair forms are energetically identical. However, for substituted cyclohexanes like this compound, the two conformers are often not equivalent in energy.

Geometric Isomerism in this compound

This compound exists as two distinct geometric isomers, which are stereoisomers that are not mirror images of each other (diastereomers). Due to planes of symmetry within the molecule, neither the cis nor the trans isomer is chiral, and therefore, they do not have enantiomers.

-

cis-1,3,5-Trimethylcyclohexane: All three methyl groups are on the same face of the cyclohexane ring (i.e., all pointing "up" or all pointing "down").

-

trans-1,3,5-Trimethylcyclohexane: One methyl group is on the opposite face of the ring relative to the other two.

The seemingly subtle difference in the spatial arrangement of these methyl groups leads to profound differences in their thermodynamic stability, a direct consequence of their conformational preferences.

Conformational Analysis: A Tale of Two Isomers

The stability of a substituted cyclohexane is primarily dictated by the steric strain experienced by its substituents. The most significant destabilizing factor is the 1,3-diaxial interaction , a repulsive steric interaction between an axial substituent and the other two axial atoms (typically hydrogens) on the same face of the ring. This interaction is energetically costly, and molecules will preferentially adopt conformations that minimize these repulsions.

The Conformations of cis-1,3,5-Trimethylcyclohexane

The cis isomer can exist in two distinct chair conformations that interconvert via a ring flip.

-

Triaxial Conformer: All three methyl groups occupy axial positions. This conformation is severely destabilized by three sets of 1,3-diaxial interactions between the bulky methyl groups.

-

Triequatorial Conformer: Following a ring flip, all three methyl groups occupy equatorial positions. This conformation is highly stable as it completely avoids the energetically unfavorable 1,3-diaxial interactions.

The energetic penalty for a single axial methyl group is approximately 7.6 kJ/mol (1.8 kcal/mol) due to two methyl-hydrogen 1,3-diaxial interactions. In the triaxial conformer of the cis isomer, the destabilization is significantly greater. Consequently, the conformational equilibrium lies overwhelmingly in favor of the triequatorial conformer, which is essentially the only conformation observed at room temperature.

The Conformations of trans-1,3,5-Trimethylcyclohexane

The trans isomer presents a different conformational landscape. Due to its substitution pattern (two groups on one face, one on the other),

Conformational analysis of 1,3,5-Trimethylcyclohexane chair and boat forms

An In-Depth Technical Guide to the Conformational Analysis of 1,3,5-Trimethylcyclohexane: Chair and Boat Forms

Abstract

The three-dimensional structure of cyclic molecules is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and pharmacology. The cyclohexane ring, a ubiquitous scaffold in natural products and synthetic drugs, serves as a paramount model for conformational analysis. This technical guide provides a comprehensive examination of the conformational landscape of this compound, a substituted cyclohexane that vividly illustrates the energetic principles governing steric interactions. We will dissect the chair and boat forms of its cis and trans isomers, quantify the energetic penalties of unfavorable arrangements, and detail the modern experimental and computational workflows used by researchers to elucidate these structural preferences. This guide is intended for scientists in chemical research and drug development who leverage a deep understanding of molecular conformation to design next-generation therapeutics.

The Foundational Principles of Cyclohexane Conformation

To minimize internal strain, the cyclohexane ring eschews a planar structure, which would enforce non-ideal 120° bond angles and suffer from significant torsional strain due to eclipsed carbon-hydrogen bonds.[1][2] Instead, it adopts a series of puckered, three-dimensional conformations. The energetic hierarchy of these forms is well-established, with the chair conformation representing the global energy minimum.[1][3]

The stability of the chair form arises from its near-perfect staggering of all adjacent C-H bonds and bond angles that are very close to the ideal tetrahedral angle of 109.5°, thereby eliminating both torsional and angle strain.[2][3] In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

-

Axial (a): Six positions are parallel to the principal C3 symmetry axis of the ring.

-

Equatorial (e): Six positions are located around the "equator" of the ring.

Cyclohexane is not static; it undergoes a dynamic "ring flip," a rapid interconversion between two equivalent chair forms where all axial positions become equatorial and vice versa.[4][5] Other, less stable conformations include the boat , twist-boat , and half-chair forms. The boat conformation is destabilized by torsional strain from eclipsed bonds and a severe steric clash between the two "flagpole" hydrogens.[3][6] The twist-boat is an energy intermediate between the chair and boat, while the half-chair is a high-energy transition state.[1][3]

Caption: Energy landscape of cyclohexane interconversion.

Steric Strain and the A-Value Concept

When a substituent replaces a hydrogen atom on the ring, the two chair conformers generated by a ring flip are often no longer equal in energy.[7] Substituents larger than hydrogen generally prefer the more sterically spacious equatorial position.[8] The energetic penalty for a substituent occupying an axial position is primarily due to 1,3-diaxial interactions , which are steric repulsions between the axial substituent and the two other axial atoms (usually hydrogens) on the same face of the ring.[9]

This energy difference is quantified by the A-value , defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[4][8][10] For a methyl group, the experimentally determined A-value is approximately 1.74 kcal/mol (7.3 kJ/mol).[8][10] This value corresponds to two gauche-butane interactions, each contributing about 0.9 kcal/mol of strain, that the axial methyl group has with the ring carbons.[9][11][12]

Conformational Analysis of this compound Isomers

This compound exists as two primary stereoisomers: cis, where all three methyl groups are on the same face of the ring, and trans, where one is on the opposite face relative to the other two.[13][14]

cis-1,3,5-Trimethylcyclohexane

The cis isomer provides a dramatic illustration of conformational preference. Its two possible chair conformations are:

-

Tri-equatorial (e,e,e): All three methyl groups occupy equatorial positions. In this arrangement, there are no significant 1,3-diaxial interactions involving the methyl groups. This is an energetically favorable conformation.

-

Tri-axial (a,a,a): Following a ring flip, all three methyl groups are forced into axial positions. This conformation is severely destabilized by multiple steric clashes. Each axial methyl group experiences two 1,3-diaxial interactions with axial hydrogens. More importantly, the three axial methyl groups are in close proximity to one another, resulting in highly unfavorable 1,3-diaxial methyl-methyl interactions.

The energy difference between these two conformers is substantial. While a simple summation of A-values would predict a strain of 3 x 1.74 = 5.22 kcal/mol, this fails to account for the severe repulsion between the axial methyl groups themselves. Experimental and computational data indicate that the strain energy of a single 1,3-diaxial methyl-methyl interaction is approximately 15.4 kJ/mol (3.7 kcal/mol) in addition to the methyl-hydrogen interactions. For the tri-axial conformer, the total strain energy is immense, with one study noting an energy difference of 46.4 kJ/mol (11.1 kcal/mol) between the two conformers.[15] Consequently, the equilibrium lies almost exclusively on the side of the tri-equatorial conformer.[13][16]

Caption: Conformational equilibrium of cis-1,3,5-trimethylcyclohexane.

trans-1,3,5-Trimethylcyclohexane

For the trans isomer (two methyls on one face, one on the other), the two chair conformations are not energetically equivalent:

-

Di-equatorial, Mono-axial (e,e,a): Two methyl groups are equatorial, and one is axial. The total steric strain is primarily from the single axial methyl group, which is equal to its A-value: ~1.74 kcal/mol.

-

Mono-equatorial, Di-axial (a,a,e): After a ring flip, two methyl groups become axial, and one becomes equatorial. The strain in this conformer is significantly higher. It includes two A-values for the two axial methyl groups (2 x 1.74 = 3.48 kcal/mol) plus the additional strain from the 1,3-diaxial interaction between these two methyl groups (~3.7 kcal/mol). The total strain is approximately 7.18 kcal/mol.

Clearly, the (e,e,a) conformer is the more stable of the two, and it will be the predominant form at equilibrium.

Caption: Conformational equilibrium of trans-1,3,5-trimethylcyclohexane.

Analysis of Boat Conformations

While chair forms dominate, a complete analysis considers boat conformations. For any isomer of this compound, arranging the ring into a boat form would introduce significant flagpole interactions and torsional strain.[2][6] For the cis isomer, a boat conformation could place two methyl groups in flagpole positions, creating exceptionally high steric repulsion. For the trans isomer, similar flagpole or eclipsed interactions would also render boat forms highly unfavorable compared to the most stable chair conformation. Unless constrained within a larger polycyclic system, boat conformers of this compound are energetically inaccessible and do not contribute meaningfully to the overall conformational equilibrium at standard conditions.

Quantitative Summary of Conformational Energies

The relative stabilities can be summarized by comparing the calculated steric strain energies for each major chair conformer.

| Isomer | Conformation | Axial Methyl Groups | Key Steric Interactions | Estimated Strain Energy (kcal/mol) | Relative Stability |

| cis | e,e,e | 0 | None | ~0 | Most Stable Overall |

| a,a,a | 3 | 3 x (Me↔H) + 3 x (Me↔Me) | ~11.1[15] | Highly Unstable | |

| trans | e,e,a | 1 | 1 x (Me↔H) | ~1.74 | Stable |

| a,a,e | 2 | 2 x (Me↔H) + 1 x (Me↔Me) | ~7.2 | Unstable |

Note: Strain energies are relative to an unstrained, all-equatorial reference.

Methodologies for Conformational Analysis

The determination of conformational equilibria and energy barriers relies on a synergy of advanced experimental and computational techniques.[2]

Experimental Protocol: Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive experimental tool for studying conformational dynamics.[17] At room temperature, the rapid ring flip of cyclohexanes averages the signals for axial and equatorial protons, typically resulting in a single, time-averaged resonance.[18][19] By lowering the temperature, this interconversion can be slowed. Below a certain point, the coalescence temperature , the rate of the ring flip becomes slow on the NMR timescale, and distinct signals for each conformer can be resolved.[19][20]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a high-purity sample of this compound in a suitable low-freezing point deuterated solvent (e.g., deuterated methanol, CD₂Cl₂).

-

Initial Spectrum: Acquire a ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to observe the time-averaged signals.

-

Variable Temperature (VT) NMR: Gradually lower the temperature of the NMR probe in controlled increments (e.g., 10 K steps).

-

Identify Coalescence: Observe the broadening and eventual splitting of the averaged signals into two distinct sets of resonances, corresponding to the two non-equivalent chair conformers.

-

Low-Temperature Spectrum: Acquire a high-resolution spectrum at a temperature where the exchange is fully frozen (e.g., < 173 K).

-

Quantification: Integrate the signals corresponding to each conformer. The ratio of the integrals directly provides the equilibrium constant (Keq = [major conformer]/[minor conformer]).

-

Thermodynamic Calculation: Use the Gibbs free energy equation, ΔG° = -RTln(Keq) , to calculate the energy difference between the conformers.[10][21]

Caption: Experimental workflow for VT-NMR conformational analysis.

Computational Protocol: Molecular Modeling

Computational chemistry provides invaluable insights into molecular geometries and energetics, complementing experimental data.[2][21]

Step-by-Step Methodology:

-

Structure Building: Construct the 3D structures of the relevant conformers (e.g., the (e,e,e) and (a,a,a) chairs of the cis isomer) using molecular modeling software.

-

Conformational Search (Optional but Recommended): For more complex systems, perform a systematic or stochastic conformational search to ensure all low-energy minima are identified.

-

Geometry Optimization: Optimize the geometry of each conformer using an appropriate level of theory. Molecular mechanics (e.g., MMFF94 force field) can be used for rapid initial optimization, followed by more accurate quantum mechanics methods like Density Functional Theory (DFT) (e.g., B3LYP functional with a 6-31G* basis set).[20]

-

Energy Calculation: Perform a single-point energy calculation on each optimized geometry at a higher level of theory to obtain accurate electronic energies.

-

Frequency Calculation: Calculate vibrational frequencies to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermal corrections (zero-point vibrational energy, enthalpy, and entropy).

-

Determine Relative Gibbs Free Energies: Compare the calculated Gibbs free energies of the conformers to predict their relative populations and the ΔG° of the equilibrium, which can then be compared directly with experimental results.

Sources

- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 2. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]

- 3. Conformation of Cyclohexane: Chair, Boat & Energy Profile [allen.in]

- 4. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Methylcyclohexane - Wikipedia [en.wikipedia.org]

- 8. A value - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. askthenerd.com [askthenerd.com]

- 13. quora.com [quora.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 16. Solved Question : Identify the most stable chair | Chegg.com [chegg.com]

- 17. auremn.org.br [auremn.org.br]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

Stereochemistry of substituted cyclohexanes

An In-Depth Technical Guide to the Stereochemistry of Substituted Cyclohexanes

Abstract

The cyclohexane scaffold is a cornerstone of organic chemistry, prevalent in a vast array of natural products, pharmaceuticals, and materials.[1][2][3] Its deceptively simple formula, C₆H₁₂, belies a rich and complex three-dimensional stereochemistry that dictates its physical properties, reactivity, and biological function. Unlike planar aromatic rings, the saturated cyclohexane ring adopts a series of non-planar conformations to alleviate internal strain, with the "chair" conformation being the most stable. The orientation of substituents on this dynamic framework is not trivial; it governs molecular shape, stability, and how a molecule interacts with its environment. This guide provides a comprehensive exploration of the core principles of cyclohexane stereochemistry, from fundamental conformational analysis to the subtle stereoelectronic effects that influence equilibrium. We will delve into the quantitative assessment of steric strain, the analysis of multisubstituted systems, and the modern experimental and computational techniques used to study these dynamic structures. This content is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how three-dimensional structure at the cyclohexane core impacts molecular behavior.

The Imperative of Non-Planarity: Understanding Ring Strain

A planar hexagonal structure for cyclohexane is theoretically possible but energetically prohibitive.[2][4] Such a structure would necessitate C-C-C bond angles of 120°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons, leading to substantial angle strain.[2][5] Furthermore, all twelve carbon-hydrogen bonds would be fully eclipsed, introducing severe torsional strain.[2][4] To escape this high-energy state (over 84 kJ/mol of ring strain), the cyclohexane ring puckers, adopting several distinct three-dimensional conformations.[2]

The primary conformations are the Chair , Boat , Twist-Boat (or Skew-Boat), and Half-Chair .[5][6] Their relative stabilities are a direct consequence of how effectively they minimize angle and torsional strain. The chair conformation represents the global energy minimum, being virtually free of both types of strain, and is the predominant form at room temperature (99.99% in solution).[2][4][5]

-

Chair Conformation: Resembles a reclining chair and is the most stable conformation.[2][7] All C-C-C bond angles are approximately 109.5°, eliminating angle strain, and all C-H bonds on adjacent carbons are perfectly staggered, eliminating torsional strain.[8]

-

Boat Conformation: A higher-energy form created when two opposite carbons are bent towards the same side of the ring.[2][9] It suffers from torsional strain due to eclipsed C-H bonds and significant steric strain between the two "flagpole" hydrogens, which are forced into close proximity (1.83 Å).[2][6]

-

Twist-Boat Conformation: A more stable intermediate between the boat and chair forms. Twisting the boat conformation alleviates some of the flagpole interactions and torsional strain, making it about 23 kJ/mol less stable than the chair but more stable than the true boat.[2][9]

-

Half-Chair Conformation: The highest-energy conformation, acting as the transition state during the interconversion between chair and twist-boat forms.[2][5] It has considerable angle and torsional strain.

The order of stability is overwhelmingly: Chair > Twist-Boat > Boat > Half-Chair .[5][9]

The Chair Conformation: Axial vs. Equatorial Positions

A critical feature of the chair conformation is the existence of two distinct types of substituent positions: axial and equatorial .[4][8]

-

Axial (a): Six bonds that are parallel to the principal C₃ symmetry axis of the ring, pointing alternately straight up or straight down.[4][10]

-

Equatorial (e): Six bonds that point out from the "equator" of the ring, roughly within the plane of the ring.[4][10]

Each carbon atom in the chair has one axial and one equatorial bond. If the axial bond points "up," the equatorial bond on that same carbon will point slightly "down," and vice versa.[8]

Dynamic Equilibrium: The Chair-Chair Interconversion (Ring Flip)

At room temperature, cyclohexane is not static. It undergoes a rapid conformational change known as a ring flip or chair-chair interconversion.[7][8] This process, which occurs about 1 million times per second, involves the conversion of one chair form into another equivalent chair form.[7][8] The most crucial consequence of a ring flip is that all axial positions become equatorial, and all equatorial positions become axial .[7][11] However, substituents that are pointing "up" relative to the ring's plane remain "up," and those pointing "down" remain "down."

The energy barrier for this interconversion is approximately 43-45 kJ/mol (about 10 kcal/mol), which is low enough for rapid exchange at ambient temperatures.[4][8][12] The pathway proceeds through the higher-energy twist-boat and half-chair conformations.

Monosubstituted Cyclohexanes and the A-Value

When a substituent replaces a hydrogen atom, the two chair conformations are no longer energetically equivalent.[13] For example, in methylcyclohexane, one conformer has the methyl group in an axial position, while the other has it in an equatorial position.[13]

Experimental data overwhelmingly show that the equatorial conformer is more stable.[13] The primary reason for this is 1,3-diaxial interaction , a form of steric strain between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it.[13][14][15] This unfavorable interaction is energetically analogous to a gauche interaction in butane.[13][16] An equatorial substituent projects away from the ring, avoiding this strain.[17]

The energetic cost of placing a substituent in the axial position is quantified by its A-value , defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[18]

ΔG° = G(axial) - G(equatorial) = -RTlnK

Where K is the equilibrium constant between the two conformers. A larger A-value signifies a greater preference for the equatorial position and indicates a sterically bulkier group.[18][19]

Beyond Sterics: The Anomeric Effect

While steric hindrance is the dominant factor in most cases, it is not the only one. The anomeric effect is a critical stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent (like an alkoxy or halo group) adjacent to a heteroatom within a cyclohexane ring (e.g., in a pyranose sugar) to favor the axial orientation, contrary to what steric considerations would predict. [20][21] This effect arises from a stabilizing orbital interaction between a lone pair (n) on the ring heteroatom (e.g., oxygen) and the antibonding orbital (σ) of the C-substituent bond. This interaction is maximized when the orbitals are anti-periplanar, a condition perfectly met when the substituent is in the axial position. This n → σ donation stabilizes the axial conformer.

The anomeric effect is a crucial concept in carbohydrate chemistry but also applies to simpler systems like 2-substituted tetrahydropyrans and even some substituted cyclohexanes where electronegative groups are involved. [22]The magnitude of the effect is typically 1-2 kcal/mol, enough to overcome moderate steric penalties. [20]

Methodologies for Conformational Analysis

The study of cyclohexane stereochemistry is supported by a combination of experimental and computational techniques.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying conformational equilibria in solution.

Objective: To determine the equilibrium constant (K) and A-value for a monosubstituted cyclohexane.

Methodology:

-

Sample Preparation: Dissolve the substituted cyclohexane in a suitable deuterated solvent (e.g., CDCl₃ or a solvent suitable for low-temperature work like CD₂Cl₂).

-

Room Temperature ¹H NMR: Acquire a standard proton NMR spectrum. At room temperature, the ring flip is fast on the NMR timescale, resulting in a single, time-averaged spectrum. The chemical shifts and coupling constants will be a weighted average of the axial and equatorial conformers.

-

Low-Temperature (Dynamic) NMR: Cool the sample inside the NMR spectrometer to a temperature where the ring flip becomes slow on the NMR timescale (e.g., below -78 °C). [4]4. Data Acquisition at Low Temperature: At this "freeze-out" temperature, separate signals for the axial and equatorial conformers will be observed.

-

Analysis: Integrate the distinct signals corresponding to the axial and equatorial conformers. The ratio of the integrals directly gives the equilibrium constant, K = [equatorial]/[axial].

-

Calculation: Use the equation ΔG° = -RTlnK to calculate the A-value, where T is the low temperature at which the spectrum was recorded.

Proton-proton coupling constants (³JHH) are also diagnostic. The coupling between axial protons (³J_ax-ax) is typically large (10-13 Hz), while axial-equatorial (³J_ax-eq) and equatorial-equatorial (³J_eq-eq) couplings are smaller (2-5 Hz). This can be used to assign conformations and, in averaged spectra, to estimate the equilibrium position.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are routinely used to model cyclohexane conformations. [23]These methods can accurately calculate the geometries and relative Gibbs free energies of different conformers, providing theoretical A-values that are often in excellent agreement with experimental results. [23]

Applications in Drug Development and Synthesis

The precise three-dimensional arrangement of functional groups is paramount for a molecule's ability to bind to a biological target like an enzyme or receptor. [24][25]The cyclohexane ring serves as a rigid, predictable scaffold to orient substituents in specific regions of 3D space.

-

Pharmacophore Modeling: By understanding the stable conformation of a cyclohexane-containing drug, medicinal chemists can ensure that key binding groups (e.g., hydrogen bond donors/acceptors, hydrophobic groups) are presented to the receptor in the optimal geometry for high-affinity binding. [1][24]* Metabolic Stability: The axial and equatorial positions exhibit different chemical reactivity. Controlling the conformation can influence a drug's metabolic profile.

-

Stereoselective Synthesis: The synthesis of complex molecules containing substituted cyclohexane rings requires precise control over stereochemistry. Methodologies like the Diels-Alder reaction or catalytic hydrogenations are employed to construct these scaffolds with specific relative and absolute stereochemistries. [1][3]

Conclusion

The stereochemistry of substituted cyclohexanes is a foundational pillar of modern organic chemistry. The strong energetic preference for the strain-free chair conformation, combined with the distinct properties of its axial and equatorial positions, creates a predictable yet highly tunable three-dimensional framework. The balance between destabilizing 1,3-diaxial steric interactions and stabilizing stereoelectronic forces like the anomeric effect governs the conformational equilibrium. A quantitative understanding of these principles, through concepts like the A-value and analysis using NMR and computational tools, is indispensable for professionals in chemical research and is particularly critical in the rational design of new therapeutic agents where molecular shape is inextricably linked to function.

References

- Wang, X., Xue, J., et al. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.

-

Chemistry LibreTexts. (2022). 4.5: Conformations of Cyclohexane. [Link]

-

The Organic Chemistry Tutor. (2018). Conformational Analysis of Cyclohexane. YouTube. [Link]

-

Making Molecules. (2025). An Introduction to the Conformation of Cyclohexane. [Link]

-

chemeurope.com. Anomeric effect. [Link]

-

Chemistry LibreTexts. (2021). 4.3: Conformation Analysis of Cyclohexane. [Link]

-

University of Wisconsin-Platteville. Cyclohexane Conformational Analysis. [Link]

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Anomeric effect. [Link]

-

University of Calgary. Ch25: Anomeric effect. [Link]

-

University of Calgary, Department of Chemistry. Ch25: Anomeric effect. [Link]

-

ResearchGate. (2025). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. [Link]

-

KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]

-

SlidePlayer. (n.d.). Stereochemistry of disubstituted cyclohexane. [Link]

-

Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. [Link]

-

Wikipedia. A value. [Link]

-

Allen Institute. Conformation of Cyclohexane: Chair, Boat & Energy Profile. [Link]

-

Cook, A. M., & Rovis, T. (2018). Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. Journal of the American Chemical Society. [Link]

-

Soderberg, T. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. Fundamentals of Organic Chemistry. [Link]

-

Lumen Learning. Monosubstituted Cylcohexanes. MCC Organic Chemistry. [Link]

-

Algor Cards. Cyclohexane Conformational Analysis. [Link]

-

Chemistry LibreTexts. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. [Link]

-

Química Orgánica.org. Substituted cyclohexanes | 1,3-diaxial interaction. [Link]

-

University of Calgary. Ch3 - Substituted Cyclohexanes. [Link]

-

Wikipedia. Cyclohexane conformation. [Link]

-

Slideshare. (n.d.). Stereochemistry of cyclohexane.pptx. [Link]

-

Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

-

Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. [Link]

-

Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

-

Slideshare. (n.d.). Conformational analysis of cyclohexane. [Link]

-

Fiveable. Conformational analysis | Medicinal Chemistry Class Notes. [Link]

-

Study.com. (n.d.). Calculating Energy Difference Between Chair Conformations: Videos & Practice Problems. [Link]

-

StudySmarter. Conformational Analysis of Cyclohexane: Examples & Changes. [Link]

-

Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

-

Winter, N. (n.d.). Calculating cyclohexane A-values. The DFT Course. [Link]

-

BYJU'S. Conformation of cyclohexane. [Link]

-

ResearchGate. (2025). Stereo- and Regiocontrolled Syntheses of Exomethylenic Cyclohexane β-Amino Acid Derivatives. [Link]

-

Chemistry LibreTexts. (2015). 4.4: Substituted Cyclohexanes. [Link]

-

Ashenhurst, J. (2014). The Cyclohexane Chair Flip - Energy Diagram. Master Organic Chemistry. [Link]

-

ElectronicsAndBooks. (2015). Stereoselective Synthesis of Highly Substituted Cyclohexanes by a Rhodium-Carbene Initiated Domino Sequence. [Link]

-

KPU Pressbooks. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. [Link]

-

Fleming, F. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Cyclohexane-Angularly-Fused Triquinanes. PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 5. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 6. Conformation of Cyclohexane: Chair, Boat & Energy Profile [allen.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 9. m.youtube.com [m.youtube.com]

- 10. Conformational analysis of cyclohexane | PPTX [slideshare.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 14. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]

- 18. A value - Wikipedia [en.wikipedia.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Anomeric_effect [chemeurope.com]

- 21. Illustrated Glossary of Organic Chemistry - Anomeric effect [chem.ucla.edu]

- 22. researchgate.net [researchgate.net]

- 23. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]

- 24. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]

- 25. fiveable.me [fiveable.me]

An In-depth Technical Guide to 1,3,5-Trimethylcyclohexane: Properties, Stereochemistry, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 1,3,5-trimethylcyclohexane (C₉H₁₈), a saturated cyclic hydrocarbon. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into the molecule's core physical and chemical properties, with a significant focus on its complex stereochemistry and conformational dynamics. We will explore its spectroscopic signature, synthesis pathways, reactivity, and practical applications, grounding all technical discussions in established scientific literature and validated data.

Introduction

This compound is a substituted cycloalkane that serves as a fundamental model for understanding the principles of stereoisomerism and conformational analysis in alicyclic systems. Its deceptively simple structure belies a rich stereochemical landscape that dictates its physical properties and chemical behavior. While not a direct therapeutic agent, its utility as a non-polar solvent, a model compound for reaction mechanism studies, and a potential component in advanced materials makes a thorough understanding of its characteristics essential for the modern researcher[1]. This guide synthesizes critical data to provide an authoritative resource on this important molecule.

Molecular Structure and Stereochemistry

The molecular structure of this compound consists of a cyclohexane ring substituted with three methyl groups at the 1, 3, and 5 positions. This substitution pattern gives rise to two distinct geometric isomers (diastereomers): cis-1,3,5-trimethylcyclohexane and trans-1,3,5-trimethylcyclohexane. Neither of these isomers possesses a chiral center, and both are achiral overall due to internal planes of symmetry. Therefore, there are only two stereoisomers of this compound[2][3].

Geometric Isomers

-

cis-1,3,5-Trimethylcyclohexane (all-cis) : In this isomer, all three methyl groups are on the same face of the cyclohexane ring (all up or all down). Its CAS Registry Number is 1795-27-3.

-

trans-1,3,5-Trimethylcyclohexane (cis,trans) : In this isomer, two methyl groups are on one face of the ring, while the third is on the opposite face (e.g., 1,3-cis, 5-trans). Its CAS Registry Number is 1795-26-2[4].

Conformational Analysis: The Chair Conformation

The scientific consensus is that substituted cyclohexanes predominantly adopt a chair conformation to minimize angular and torsional strain. The stability of these conformers is dictated by the steric strain introduced by substituents, particularly the highly unfavorable 1,3-diaxial interactions.

For cis-1,3,5-Trimethylcyclohexane: The cis isomer can exist in two distinct chair conformations that are in equilibrium through a process known as ring flipping.

-

Triaxial Conformer : All three methyl groups occupy axial positions. This conformation is highly unstable due to severe steric hindrance from two 1,3-diaxial interactions for each methyl group.

-

Triequatorial Conformer : Following a ring flip, all three methyl groups occupy equatorial positions. This is the most stable conformation for the cis isomer, as it completely avoids 1,3-diaxial interactions, representing the molecule's ground state[5].

For trans-1,3,5-Trimethylcyclohexane: Any chair conformation of the trans isomer will inevitably have one methyl group in an axial position and two in equatorial positions. A ring flip simply exchanges the positions (the axial group becomes equatorial and vice-versa), resulting in an identical, and therefore equally stable, conformation. This makes the trans isomer inherently less stable than the triequatorial cis isomer[5].

The energetic preference for the cis isomer (specifically, its triequatorial conformer) is a critical concept that governs the compound's bulk properties and reactivity.

Visualization of Conformational Equilibrium

The following diagram illustrates the conformational equilibrium for the cis isomer, highlighting the energetic preference for the triequatorial state.

Caption: Conformational equilibrium of cis-1,3,5-trimethylcyclohexane.

Physical and Chemical Properties

The physical properties of this compound are characteristic of a non-polar, flammable hydrocarbon. The data presented below is for the mixed isomer product unless otherwise specified.

Tabulated Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈ | [6][7][8] |

| Molecular Weight | 126.24 g/mol | [6][7][8][9] |

| CAS Number | 1839-63-0 (Isomer mixture) | [6][7][8] |

| Appearance | Liquid with a pungent odor | [9] |

| Density | ~0.77 g/cm³ | [10][11] |

| Boiling Point | ~140 °C | [10][11] |

| Melting Point | ~ -50 °C | [10][11] |

| Flash Point | 19 °C | [10][11] |

| Refractive Index | ~1.426 - 1.429 | [11] |

| LogP | 3.07860 | [10] |

Chemical Reactivity

As a saturated cycloalkane, this compound is relatively inert. Its chemistry is dominated by free-radical reactions and, under harsh conditions, oxidation.

-

Combustion : It is a highly flammable liquid that undergoes complete combustion in the presence of oxygen to produce carbon dioxide and water[9].

-

Radical Halogenation : It reacts with halogens (e.g., Cl₂, Br₂) under UV light. This reaction is non-selective and can lead to a mixture of monohalogenated products, substituting hydrogen atoms on primary, secondary, or tertiary carbons[1][12].

-

Oxidation : Strong oxidizing agents can cleave the ring or oxidize the methyl groups to carboxylic acids, though this typically requires forcing conditions[1].

Spectroscopic Characterization

Spectroscopic analysis is essential for the identification and structural elucidation of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is complex due to the overlapping signals of the methyl and cyclohexyl protons. In the highly symmetric cis isomer (triequatorial conformer), the signals are simpler than in the less symmetric trans isomer. Key regions include the upfield signals for the methyl protons and the more downfield multiplets for the ring protons.

-

¹³C NMR : The carbon NMR provides clearer information. For the stable cis isomer, symmetry results in fewer signals than would be expected from the nine carbon atoms. The trans isomer, with its lower symmetry, will display a more complex spectrum with more distinct signals[13][14].

Infrared (IR) Spectroscopy

The IR spectrum is dominated by C-H stretching and bending vibrations characteristic of saturated hydrocarbons. Key absorptions are typically observed around 2850-2960 cm⁻¹ (C-H stretching) and 1375-1465 cm⁻¹ (C-H bending)[6][15].

Mass Spectrometry (MS)

Under electron ionization (EI), this compound will fragment. The molecular ion peak (M⁺) at m/z = 126 may be observed. Common fragmentation patterns involve the loss of methyl groups (M-15) or larger alkyl fragments, leading to characteristic peaks that can be found in spectral databases like the NIST Chemistry WebBook[6][7][9].

Synthesis Protocols

This compound is typically prepared through the hydrogenation of the corresponding aromatic compound, mesitylene.

Protocol: Catalytic Hydrogenation of Mesitylene

This protocol describes a standard laboratory procedure for the synthesis of this compound from mesitylene (1,3,5-trimethylbenzene).

Objective: To reduce the aromatic ring of mesitylene to yield this compound.

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Palladium on carbon (Pd/C, 5-10%) or a similar hydrogenation catalyst (e.g., Raney Nickel)

-

High-pressure hydrogenation vessel (autoclave)

-

Solvent (e.g., ethanol or ethyl acetate)

-

Hydrogen gas source

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Vessel Preparation: Ensure the high-pressure autoclave is clean and dry.

-

Charging the Reactor: In a suitable solvent like ethanol, dissolve a known quantity of mesitylene. Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, typically 1-5 mol% relative to the substrate).

-

Sealing and Purging: Seal the autoclave. Purge the vessel several times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by several purges with hydrogen gas.

-

Reaction: Pressurize the vessel with hydrogen to the desired pressure. Begin stirring and heat the reaction mixture to the target temperature. The reaction is exothermic and may require cooling.

-

Monitoring: The reaction progress is monitored by the drop in hydrogen pressure as it is consumed. The reaction is complete when hydrogen uptake ceases.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Open the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: The solvent can be removed by rotary evaporation. The resulting crude product, a mixture of cis and trans isomers, can be purified by fractional distillation.

Applications and Relevance

-

Model Compound: Its well-defined stereoisomers make it an excellent model for studying reaction kinetics, mechanisms, and stereochemical outcomes in organic reactions[1].

-

Hydrogen Storage: The reversible hydrogenation/dehydrogenation of aromatic compounds is a key area of research for chemical hydrogen storage. The mesitylene/1,3,5-trimethylcyclohexane system is studied for this purpose due to its favorable thermodynamics and hydrogen release efficiency[1].

-

Specialty Solvent: As a non-polar, inert hydrocarbon, it can be used as a specialty solvent in certain applications where its specific physical properties are advantageous.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate precautions.

-

Hazards: It is a highly flammable liquid and vapor (GHS classification: Flammable Liquid Category 2)[9]. It may cause skin and eye irritation.

-

Handling: Work in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames. Use explosion-proof electrical equipment. Take precautionary measures against static discharge[16]. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Conclusion

This compound is more than a simple cycloalkane; it is a cornerstone for understanding the intricate relationship between molecular structure, conformation, and physical properties. Its two stereoisomers, governed by the energetic penalties of axial substitution in a chair conformation, provide a classic and compelling illustration of steric effects. For researchers in catalysis, materials science, and physical organic chemistry, a firm grasp of the principles demonstrated by this molecule is invaluable. This guide has provided the foundational data, protocols, and theoretical background necessary to safely handle, characterize, and utilize this compound in a research setting.

References

-

cis,cis,cis-1.3.5-Trimethylcyclohexane - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Cyclohexane, 1,3,5-trimethyl- - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Cyclohexane, 1,3,5-trimethyl- - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Cyclohexane, 1,3,5-trimethyl- - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

This compound | CAS#:1839-63-0 | Chemsrc. Chemsrc. [Link]

-

Cyclohexane, 1,3,5-trimethyl-, (1α,3α,5β)- - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

This compound - SpectraBase. Wiley. [Link]

-

This compound CAS#: 1839-63-0 • ChemWhat. ChemWhat. [Link]

-

This compound | C9H18 | CID 35364 - PubChem. National Center for Biotechnology Information. [Link]

-

1-Chloro-1,3,5-trimethylcyclohexane | C9H17Cl | CID 129658195 - PubChem. National Center for Biotechnology Information. [Link]

-

Conformation of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid derivatives. Royal Society of Chemistry. [Link]

-

Draw all possible stereoisomers of 1,3,5-trimethlylcyclohexane. | Homework.Study.com. Study.com. [Link]

-

Cyclohexane, 1,3,5-trimethyl-, (1α,3α,5α)- - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid | The Journal of Organic Chemistry. ACS Publications. [Link]

-

This compound, 25mL, Each - CP Lab Safety. CP Lab Safety. [Link]

-

Which of these two this compound isomers is more stable? - Quora. Quora. [Link]

-

Number of stereoisomers of this compound - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

-

This compound - Optional[1H NMR] - Chemical Shifts - SpectraBase. Wiley. [Link]

-

Cyclohexane, 1,3,5-trimethyl-, (1α,3α,5β)- - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Cyclohexane, 1,3,5-trimethyl-, (1α,3α,5β)- [webbook.nist.gov]

- 5. quora.com [quora.com]

- 6. Cyclohexane, 1,3,5-trimethyl- [webbook.nist.gov]

- 7. Cyclohexane, 1,3,5-trimethyl- [webbook.nist.gov]

- 8. Cyclohexane, 1,3,5-trimethyl- [webbook.nist.gov]

- 9. This compound | C9H18 | CID 35364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAS#:1839-63-0 | Chemsrc [chemsrc.com]

- 11. chemwhat.com [chemwhat.com]

- 12. 1-Chloro-1,3,5-trimethylcyclohexane | C9H17Cl | CID 129658195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CIS,CIS,CIS-1,3,5-TRIMETHYLCYCLOHEXANE(1795-27-3) 13C NMR [m.chemicalbook.com]

- 14. CIS,CIS,TRANS-1,3,5-TRIMETHYLCYCLOHEXANE(1795-26-2) 13C NMR spectrum [chemicalbook.com]

- 15. This compound(1839-63-0) IR Spectrum [chemicalbook.com]

- 16. This compound | 1839-63-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Thermodynamic Properties of 1,3,5-Trimethylcyclohexane Isomers

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic properties of the cis and trans isomers of 1,3,5-trimethylcyclohexane. Aimed at researchers, scientists, and professionals in drug development, this document delves into the conformational intricacies that dictate the thermodynamic stability of these isomers. We present a compilation of experimental and computationally derived thermodynamic data, including enthalpy of formation, standard entropy, and heat capacity. Furthermore, this guide details the methodologies employed for the determination of these properties, offering insights into both experimental techniques, such as calorimetry, and computational approaches, including quantum chemistry and group additivity methods.

Introduction: The Significance of Thermodynamic Properties in Molecular Science

The thermodynamic properties of a molecule are fundamental to understanding its behavior and reactivity. In fields such as drug discovery and materials science, a thorough knowledge of a compound's enthalpy of formation, entropy, and Gibbs free energy is paramount for predicting reaction outcomes, determining equilibrium constants, and assessing the stability of different conformational states. This compound, with its stereoisomers, serves as an excellent model system for exploring the interplay between molecular structure, conformational preferences, and thermodynamic stability. The orientation of the three methyl groups on the cyclohexane ring gives rise to distinct isomers with significantly different energetic profiles, a concept crucial for the rational design of molecules with desired properties.

Isomers of this compound: A Conformational Analysis

This compound exists as two primary stereoisomers: cis-(1α,3α,5α)-1,3,5-trimethylcyclohexane and trans-(1α,3α,5β)-1,3,5-trimethylcyclohexane.[1] The thermodynamic properties of these isomers are intrinsically linked to the spatial arrangement of the methyl groups on the cyclohexane ring, which preferentially adopts a chair conformation to minimize angular and torsional strain.[2]

cis-1,3,5-Trimethylcyclohexane: The Advantage of Equatorial Substitution

The cis isomer has both of its chair conformers being of equal energy. In one chair form, all three methyl groups can occupy equatorial positions, while in the other, they are all in axial positions. The diequatorial conformer is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions.[2] These steric repulsions occur between axial substituents on the same face of the cyclohexane ring, leading to a higher energy state.[3][4]

Caption: Chair conformations of cis-1,3,5-trimethylcyclohexane.

trans-1,3,5-Trimethylcyclohexane: Inherent Steric Strain

In the trans isomer, no single chair conformation can accommodate all three methyl groups in the favored equatorial positions. In either of its chair conformers, there will always be one methyl group in an axial position and two in equatorial positions. This inherent 1,3-diaxial interaction makes the trans isomer less stable than the all-equatorial conformer of the cis isomer.

Caption: Chair conformations of trans-1,3,5-trimethylcyclohexane.

Thermodynamic Data of this compound Isomers

The following tables summarize the available thermodynamic data for the cis and trans isomers of this compound. The data is presented for the ideal gas phase at standard conditions (298.15 K and 1 bar), unless otherwise specified.

Table 1: Enthalpy and Gibbs Free Energy of Formation

| Isomer | CAS Number | Formula | ΔfH°(gas) (kJ/mol) | ΔfG°(gas) (kJ/mol) |

| cis-(1α,3α,5α) | 1795-27-3 | C₉H₁₈ | -215.45[5] | 33.93[5] |

| trans-(1α,3α,5β) | 1795-26-2 | C₉H₁₈ | -207.2 ± 1.1 | Not Available |

Data sourced from Cheméo and NIST WebBook.[5][6]

Table 2: Standard Entropy and Heat Capacity

| Isomer | S°(gas) (J/mol·K) | Cp(gas) (J/mol·K) |

| cis-(1α,3α,5α) | 398.1 ± 4.2 | 191.0 ± 2.1 |

| trans-(1α,3α,5β) | 412.3 ± 4.2 | 191.8 ± 2.1 |

Data sourced from the NIST WebBook.[6][7]

Methodologies for Determining Thermodynamic Properties

The acquisition of reliable thermodynamic data relies on a combination of precise experimental measurements and robust computational models.

Experimental Approaches: Calorimetry

Calorimetry is the primary experimental technique for determining the enthalpy of chemical reactions, including the enthalpy of formation.

Experimental Protocol: Bomb Calorimetry for Enthalpy of Combustion

-

Sample Preparation: A precisely weighed sample of the this compound isomer is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm).

-

Immersion: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

Ignition and Temperature Measurement: The sample is ignited electrically, and the subsequent temperature change of the water is meticulously recorded.

-

Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Caption: Experimental workflow for bomb calorimetry.

Computational Approaches